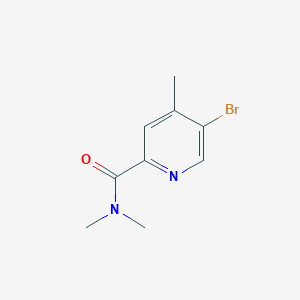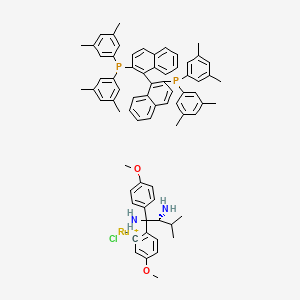
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
Descripción general
Descripción
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the CAS Number: 1809161-39-4 . Its IUPAC name is 5-bromo-N,N,4-trimethylpicolinamide . The molecular weight of this compound is 243.1 .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is 1S/C9H11BrN2O/c1-6-4-8(9(13)12(2)3)11-5-7(6)10/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is involved in the synthesis of various compounds. For instance, Hirokawa, Horikawa, and Kato (2000) described its use in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
- Takács et al. (2012) explored its utility in a palladium-catalyzed aminocarbonylation reaction, showcasing its versatility in chemical synthesis (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).
Pharmaceutical Applications
- Ismail et al. (2004) used this compound in the synthesis of a series of antiprotozoal agents, highlighting its potential in the development of new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Material Science and Engineering
- Anuradha et al. (2014) focused on the structural characterization of a derivative of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, contributing to the understanding of its properties in material science (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Environmental and Radiological Research
- Pandey et al. (2020) explored a novel ligand functionality, including 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide, for the efficient and selective separation of UO2^2+ and Th4+ in pyridinium based ionic liquid. This study contributes to the fields of environmental science and radiological research (Pandey, Salunkhe, Kathirvelu, Singh, & Sengupta, 2020).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Relevant Papers The web search results did not provide any specific peer-reviewed papers related to 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide .
Propiedades
IUPAC Name |
5-bromo-N,N,4-trimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-4-8(9(13)12(2)3)11-5-7(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQFWKRSRUTVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460192.png)

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)



![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)
